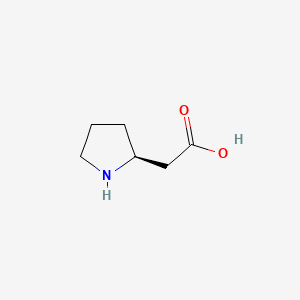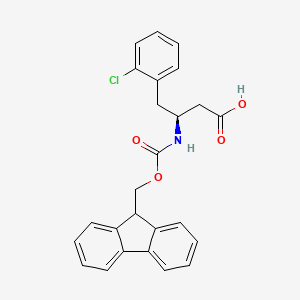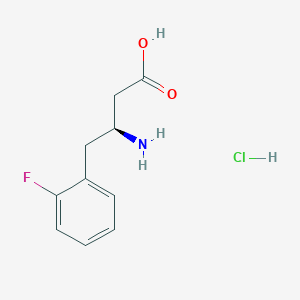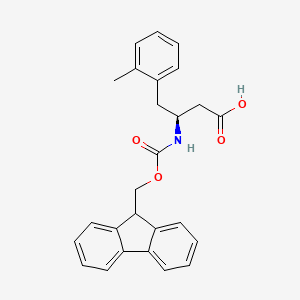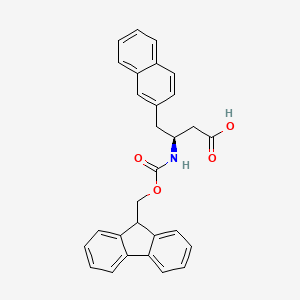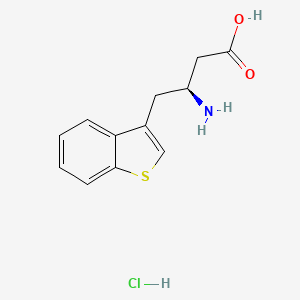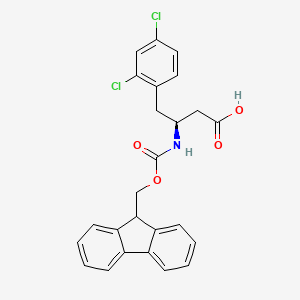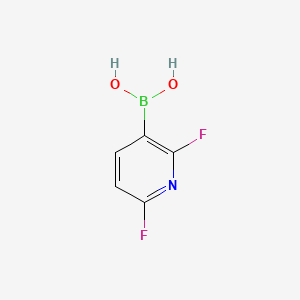
2,6-Difluoropyridine-3-boronic acid
概要
説明
Boronic acids are a class of compounds widely recognized for their versatility in organic synthesis and materials science. They serve as crucial intermediates in the construction of complex molecular architectures, including macrocycles, cages, dendritic structures, rotaxanes, and polymers . Specifically, pyridine-based boronic acids, such as 2,6-Difluoropyridine-3-boronic acid, are of significant interest due to their potential applications in various chemical reactions and as building blocks for molecular nanostructures.
Synthesis Analysis
The synthesis of pyridine boronic acid derivatives, including those with fluorine substituents, can be achieved through several methods. One approach involves the use of halogenated pyridines as starting materials, which react with organolithium reagents to introduce the boronic acid functionality . Another innovative method reported for the synthesis of pyridine-based heteroaromatic boronic acid derivatives employs an alkyne diboration followed by a 6π-electrocyclization strategy, providing a range of functionalized heterocycles from readily available starting materials .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a trivalent boron atom connected to an organic moiety and two hydroxyl groups. The boron atom can form reversible covalent bonds with various nucleophiles, which is a key feature that enables the formation of complex structures. In the case of 2,6-Difluoropyridine-3-boronic acid, the fluorine atoms are likely to influence the electronic properties of the molecule, affecting its reactivity and the stability of the boronate complexes formed during reactions.
Chemical Reactions Analysis
Boronic acids, including fluorinated derivatives, are known to participate in a variety of chemical reactions. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are employed to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates . Additionally, boronic acids can catalyze dehydrative condensation reactions between carboxylic acids and amines, as demonstrated by the use of 2,4-bis(trifluoromethyl)phenylboronic acid in the synthesis of α-dipeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. Fluorinated boronic acids, such as 2,6-Difluoropyridine-3-boronic acid, typically exhibit increased stability and enhanced electrophilicity due to the electron-withdrawing effect of the fluorine atoms. This can lead to higher reactivity in coupling reactions and greater resistance to protodeboronation. The solubility, melting point, and other physical properties are also affected by the presence of fluorine and the specific structure of the boronic acid .
科学的研究の応用
Borylation Chemistry
2,6-Difluoropyridine-3-boronic acid plays a significant role in borylation chemistry, an area of boron chemistry that has seen substantial advances in recent years. These advances include the use of boronic acids in a variety of reactions like hydrogenation and hydrosilylation. The development of novel borane and borocation reagents has expanded the scope and applications of these reactions (Lawson & Melen, 2017).
Fluorescent Chemosensors
Boronic acids, including 2,6-Difluoropyridine-3-boronic acid, are integral in the development of fluorescent chemosensors for detecting biologically active substances, which is crucial for disease prevention, diagnosis, and treatment. These chemosensors use the interaction of boronic acid with diols to probe various substances, including carbohydrates and bioactive substances (Huang et al., 2012).
Catalysis
In the field of organic and organometallic chemistry, boronic acids are employed as catalysts or stoichiometric reagents in reactions such as hydrometallation, alkylations, and aldol-type reactions. Their unique properties enable the stabilization of less favored tautomeric forms and the induction of unusual reactions (Erker, 2005).
Organic Synthesis
2,6-Difluoropyridine-3-boronic acid is used in organic synthesis processes like the aza-Michael addition, which is crucial for creating densely functionalized cyclohexanes. Its application in such reactions demonstrates its versatility and importance in synthetic organic chemistry (Hashimoto et al., 2015).
Protective Groups for Diols
This compound is utilized as a protective agent for diols, enabling the formation of water- and air-stable cyclic boronic esters. These esters are resilient to various organic transformations and can be deprotected under mild conditions, highlighting their utility in complex organic syntheses (Shimada et al., 2018).
Safety And Hazards
特性
IUPAC Name |
(2,6-difluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCZTROJRJFXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376387 | |
| Record name | 2,6-Difluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyridine-3-boronic acid | |
CAS RN |
136466-94-9 | |
| Record name | 2,6-Difluoropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-3-pyridineboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

